molecular formula C18H34O8 B14323963 12,12'-Bi-1,4,7,10-tetraoxacyclotridecane CAS No. 109773-66-2

12,12'-Bi-1,4,7,10-tetraoxacyclotridecane

Cat. No.: B14323963
CAS No.: 109773-66-2
M. Wt: 378.5 g/mol
InChI Key: HVSWIJWCTIKRTC-UHFFFAOYSA-N
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Description

12,12’-Bi-1,4,7,10-tetraoxacyclotridecane: is a chemical compound with the molecular formula C18H34O8 and a molecular weight of 378.46 g/mol . It is a cyclic ether with a complex structure that includes multiple oxygen atoms, making it an interesting subject for various chemical studies.

Preparation Methods

The preparation of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane involves several synthetic routes. One common method includes the cyclization of appropriate diols or polyols under acidic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclic ether structure. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .

Chemical Reactions Analysis

12,12’-Bi-1,4,7,10-tetraoxacyclotridecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.

Scientific Research Applications

12,12’-Bi-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane involves its ability to form stable complexes with various molecules. The multiple oxygen atoms in its structure allow it to act as a ligand, binding to metal ions and other species. This binding can influence the reactivity and stability of the complex, making it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

12,12’-Bi-1,4,7,10-tetraoxacyclotridecane can be compared to other cyclic ethers such as:

The uniqueness of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane lies in its specific arrangement of oxygen atoms and its ability to form stable complexes, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

109773-66-2

Molecular Formula

C18H34O8

Molecular Weight

378.5 g/mol

IUPAC Name

12-(1,4,7,10-tetraoxacyclotridec-12-yl)-1,4,7,10-tetraoxacyclotridecane

InChI

InChI=1S/C18H34O8/c1-2-20-6-10-24-14-17(13-23-9-5-19-1)18-15-25-11-7-21-3-4-22-8-12-26-16-18/h17-18H,1-16H2

InChI Key

HVSWIJWCTIKRTC-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCO1)C2COCCOCCOCCOC2

Origin of Product

United States

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